4-[(Ethenyloxy)methyl]cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Vinyloxy)methyl)cyclohex-1-ene is an organic compound characterized by a vinyl group attached to the 4-position of a cyclohexene ring. This compound is a colorless liquid and is primarily used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-((Vinyloxy)methyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of (S)-[4-(1-methylethenyl)cyclohex-1-en-1-yl]methanol with 2-methyl-1-(vinyloxy)propane, which acts as both the solvent and the vinylating agent . The reaction typically yields a colorless oil.
Industrial Production Methods
Industrial production of 4-((Vinyloxy)methyl)cyclohex-1-ene often involves the dimerization of buta-1,3-diene in a Diels-Alder reaction . This reaction is conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium .
Chemical Reactions Analysis
Types of Reactions
4-((Vinyloxy)methyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using halogens or halogenating agents are common.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Ethylcyclohexene: Formed through reduction reactions.
Substituted Cyclohexenes: Formed through substitution reactions.
Scientific Research Applications
4-((Vinyloxy)methyl)cyclohex-1-ene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-((Vinyloxy)methyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can be metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Vinylcyclohexene: An organic compound with a vinyl group attached to the 4-position of the cyclohexene ring.
Cyclohexene: A simpler compound with a cyclohexene ring but without the vinyl group.
1,5-Cyclooctadiene: A related compound formed as a competing product in the dimerization of buta-1,3-diene.
Uniqueness
4-((Vinyloxy)methyl)cyclohex-1-ene is unique due to the presence of both a vinyl group and a vinyloxy group attached to the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
613684-57-4 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(ethenoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h2-4,9H,1,5-8H2 |
InChI Key |
UPILKTWUJZEWAG-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.